molecular formula C14H23ClN4S B5438711 N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride

Cat. No.: B5438711
M. Wt: 314.9 g/mol
InChI Key: CJALITCZUDUNRF-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride typically involves multi-step organic reactions. The starting materials often include ethyl and methyl-substituted thienopyrimidine derivatives. The synthetic route may involve:

    Cyclization Reactions: Formation of the thienopyrimidine core through cyclization reactions.

    Substitution Reactions: Introduction of the ethyl and methyl groups via substitution reactions.

    Amine Functionalization: Attachment of the N’,N’-dimethylpropane-1,3-diamine moiety through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the thienopyrimidine core to its oxidized form.

    Reduction: Reduction of any oxidized functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)leucine
  • N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)phenylalanine
  • N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)methionine

Uniqueness

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N’,N’-dimethylpropane-1,3-diamine;hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its thienopyrimidine core and dimethylpropane-1,3-diamine moiety make it a versatile compound for various applications.

Properties

IUPAC Name

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S.ClH/c1-5-11-9-12-13(15-7-6-8-18(3)4)16-10(2)17-14(12)19-11;/h9H,5-8H2,1-4H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJALITCZUDUNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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